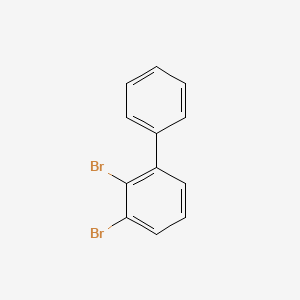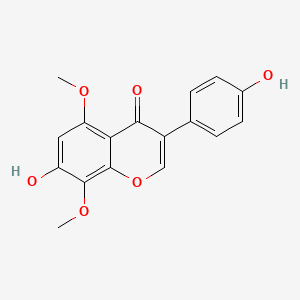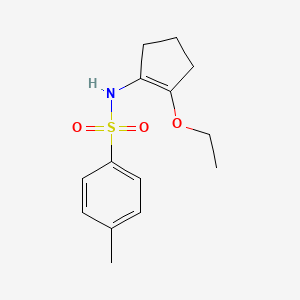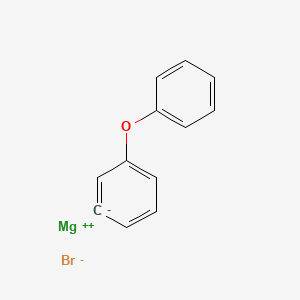![molecular formula C12H21NO3 B14310243 4-[(Cyclohexanecarbonyl)amino]pentanoic acid CAS No. 113444-15-8](/img/structure/B14310243.png)
4-[(Cyclohexanecarbonyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclohexanecarbonyl)amino]pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclohexane ring attached to a carbonyl group, which is further linked to an amino group and a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanecarbonyl)amino]pentanoic acid typically involves the following steps:
Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride.
Amidation Reaction: The cyclohexanecarbonyl chloride is then reacted with 4-aminopentanoic acid in the presence of a base such as triethylamine (Et₃N) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclohexanecarbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
4-[(Cyclohexanecarbonyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Cyclohexanecarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopentanoic acid: Lacks the cyclohexanecarbonyl group, making it less hydrophobic.
Cyclohexanecarboxylic acid: Lacks the amino and pentanoic acid groups, limiting its reactivity.
N-Cyclohexylpentanoic acid: Similar structure but different functional groups.
Uniqueness
4-[(Cyclohexanecarbonyl)amino]pentanoic acid is unique due to the combination of a cyclohexane ring, an amino group, and a pentanoic acid chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
Numéro CAS |
113444-15-8 |
|---|---|
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
4-(cyclohexanecarbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(7-8-11(14)15)13-12(16)10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,16)(H,14,15) |
Clé InChI |
LFHOVPJZAKJNGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)NC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)
![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)




![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)


